molecular formula C27H24N2O3 B11693152 (3E)-1-(4-tert-butylphenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-1-(4-tert-butylphenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11693152
M. Wt: 424.5 g/mol
InChI Key: SOJAXPQQGIJHHM-HEHNFIMWSA-N
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Description

(3E)-1-(4-tert-butylphenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is an organic compound that belongs to the class of pyrrolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-(4-tert-butylphenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves the condensation of 4-tert-butylbenzaldehyde with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-(4-tert-butylphenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogens (e.g., chlorine, bromine), strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can lead to various halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3E)-1-(4-tert-butylphenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound may be used as a probe to study enzyme activity or as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic devices.

Mechanism of Action

The mechanism of action of (3E)-1-(4-tert-butylphenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (3E)-1-(4-tert-butylphenyl)-3-(4-aminobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one: Similar structure with an amine group instead of a nitro group.

    (3E)-1-(4-tert-butylphenyl)-3-(4-methylbenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one: Similar structure with a methyl group instead of a nitro group.

    (3E)-1-(4-tert-butylphenyl)-3-(4-chlorobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one: Similar structure with a chlorine atom instead of a nitro group.

Uniqueness

The uniqueness of (3E)-1-(4-tert-butylphenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups. The presence of the nitro group, tert-butyl group, and phenyl rings imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H24N2O3

Molecular Weight

424.5 g/mol

IUPAC Name

(3E)-1-(4-tert-butylphenyl)-3-[(4-nitrophenyl)methylidene]-5-phenylpyrrol-2-one

InChI

InChI=1S/C27H24N2O3/c1-27(2,3)22-11-15-23(16-12-22)28-25(20-7-5-4-6-8-20)18-21(26(28)30)17-19-9-13-24(14-10-19)29(31)32/h4-18H,1-3H3/b21-17+

InChI Key

SOJAXPQQGIJHHM-HEHNFIMWSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)N2C(=C/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C2=O)C4=CC=CC=C4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C2=O)C4=CC=CC=C4

Origin of Product

United States

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